(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Overview
Description
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H7BrN2OS. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a hydroxymethyl group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylthio and hydroxymethyl groups. One common method involves the use of 5-bromopyrimidine as the starting material. The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent under basic conditions. The hydroxymethyl group is then added through a formylation reaction, typically using formaldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: (5-Bromo-2-(methylthio)pyrimidin-4-yl)carboxylic acid.
Reduction: 2-(Methylthio)pyrimidin-4-yl)methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidin-4-yl)methanol
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
Uniqueness
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the combination of its bromine, methylthio, and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry research .
Properties
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRLNWHDSFOBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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